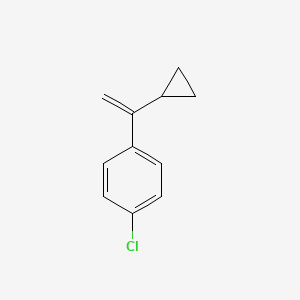

1-Chloro-4-(1-cyclopropylvinyl)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11Cl |

|---|---|

Molecular Weight |

178.66 g/mol |

IUPAC Name |

1-chloro-4-(1-cyclopropylethenyl)benzene |

InChI |

InChI=1S/C11H11Cl/c1-8(9-2-3-9)10-4-6-11(12)7-5-10/h4-7,9H,1-3H2 |

InChI Key |

OUHVUAYZJYDXBY-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1CC1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Structural Significance and Research Interest of Substituted Vinylbenzenes

These compounds are of immense interest due to their participation in a wide array of polymerization and cross-coupling reactions. The vinyl group is susceptible to electrophilic attack and can undergo reactions such as the Mizoroki-Heck reaction, which forms carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. acs.org The electronic nature of the substituents on the aromatic ring can tune the reactivity of the vinyl group; electron-withdrawing groups can make the double bond more susceptible to nucleophilic attack, while electron-donating groups can enhance its reactivity towards electrophiles. This versatility makes substituted vinylbenzenes indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. Theoretical studies, such as those investigating [3+2] cycloaddition reactions of halogenated vinylbenzenes, further highlight the compound class's utility in creating heterocyclic systems like isoxazolines, which are of pharmacological interest. mdpi.com

The Role of Cyclopropyl and Halogenated Aromatic Moieties in Synthetic Design

The synthetic utility of 1-Chloro-4-(1-cyclopropylvinyl)benzene is greatly enhanced by the specific combination of its cyclopropyl (B3062369) and chloro-aromatic groups. Each of these moieties imparts distinct and valuable characteristics to the molecule.

The cyclopropyl group is a three-membered carbocycle that, despite its simple structure, confers profound effects on a molecule's properties. Due to significant ring strain, the C-C bonds of a cyclopropyl ring have a high degree of p-character, giving them properties that are intermediate between those of alkanes and alkenes. fiveable.mewikipedia.org In medicinal chemistry, the cyclopropyl ring is frequently employed to enhance metabolic stability, as its C-H bonds are stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes. iris-biotech.dehyphadiscovery.com It can also improve potency and modulate lipophilicity. iris-biotech.descientificupdate.com The rigid, well-defined geometry of the cyclopropyl group can impose conformational constraints on a molecule, which is a valuable strategy for optimizing binding to biological targets. iris-biotech.de

Halogenated aromatic moieties are fundamental components in the design of modern pharmaceuticals and functional materials. The inclusion of a chlorine atom on the benzene (B151609) ring, as in this compound, can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. researchgate.net Halogen atoms, particularly chlorine, bromine, and iodine, are capable of forming halogen bonds—a type of non-covalent interaction with Lewis bases that can be crucial for drug-target binding affinity and specificity. namiki-s.co.jpacs.org The introduction of halogens is a well-established strategy to improve the pharmacokinetic profile of drug candidates. researchgate.net Furthermore, the chloro-substituent serves as a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, thereby providing a gateway to a diverse range of more complex molecules.

Overview of Current Research Landscape Pertaining to 1 Chloro 4 1 Cyclopropylvinyl Benzene

Methodologies for the Stereocontrolled Construction of the 1-Cyclopropylvinyl Group

The formation of the 1-cyclopropylvinyl group with a high degree of stereochemical control is a critical challenge in the synthesis of the target molecule and its analogs. This can be approached by either forming the cyclopropane (B1198618) ring onto a vinyl precursor or by constructing the carbon-carbon double bond from a cyclopropyl-containing starting material.

Cyclopropanation-Based Approaches

Cyclopropanation involves the addition of a carbene or carbenoid species to an alkene double bond. masterorganicchemistry.com The stereochemical outcome of these reactions can often be influenced by the reaction conditions, the nature of the substrate, and the catalyst employed.

One of the most classic and reliable methods is the Simmons-Smith reaction , which utilizes a zinc-copper couple and diiodomethane (B129776) to generate a zinc carbenoid. ethz.ch A key advantage of this method is its stereospecificity; the configuration of the starting alkene is retained in the cyclopropane product. For substrates containing directing groups, such as allylic alcohols, the reaction can proceed with high diastereoselectivity. ethz.ch

Another common approach involves the use of dihalocarbenes , which are typically generated in situ from a haloform (e.g., chloroform (B151607) or bromoform) and a strong base. masterorganicchemistry.com These carbenes add to alkenes to form dihalocyclopropanes, which can be subsequently reduced to yield the desired cyclopropane. Like the Simmons-Smith reaction, this addition is generally stereospecific. masterorganicchemistry.com

Transition metal-catalyzed cyclopropanation reactions, often using diazo compounds as carbene precursors, offer a versatile and powerful tool for asymmetric synthesis. researchgate.net Catalysts based on rhodium, copper, and palladium can effectively decompose diazoacetates to generate metal carbenes, which then react with alkenes. beilstein-journals.org The choice of metal and chiral ligand is crucial for controlling the enantioselectivity of the cyclopropane formation.

| Method | Reagents | Key Features | Stereocontrol |

| Simmons-Smith Reaction | CH₂I₂ / Zn(Cu) | Forms a zinc carbenoid; tolerant of various functional groups. ethz.ch | Stereospecific; can be directed by nearby Lewis basic groups for high diastereoselectivity. ethz.ch |

| Dihalocyclopropanation | CHX₃ (X=Cl, Br) / Strong Base (e.g., KOt-Bu) | Generates a dihalocarbene for addition to an alkene. masterorganicchemistry.com | Stereospecific, retaining the alkene's geometry. masterorganicchemistry.com |

| Catalytic Cyclopropanation | Vinyldiazoacetates / Metal Catalyst (e.g., [Rh₂(OAc)₄]) | Utilizes metal-vinyl carbenes for cyclopropanation of dienes. beilstein-journals.org | Diastereoselectivity depends on the structure of the diene and catalyst system. beilstein-journals.org |

Vinyl C-C Bond Formation Strategies

An alternative to building the cyclopropane ring is to form the vinyl group on a molecule that already contains the cyclopropyl moiety. These strategies typically involve olefination reactions or elimination processes.

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for converting ketones and aldehydes into alkenes. To synthesize the 1-cyclopropylvinyl group, cyclopropyl methyl ketone can be reacted with a methylene-ylide (e.g., methylenetriphenylphosphorane). This approach is highly reliable for creating the terminal double bond.

Another strategy involves the reaction of metallated vinylcyclopropanes with suitable electrophiles. beilstein-journals.org This allows for the introduction of various substituents onto the vinyl group. Furthermore, recent developments in the field of vinyl cation chemistry have opened new pathways for C-C bond formation. Vinyl cations, generated from precursors like vinyl triflates, can react with a range of nucleophiles in Friedel-Crafts-type additions or C-H insertion reactions, offering novel disconnections for synthesizing complex vinyl structures. researchgate.netconsensus.app

Regioselective Introduction of the Chloro-Substituted Phenyl Moiety

Achieving the correct substitution pattern on the aromatic ring is paramount. The target molecule requires a chlorine atom at the 4-position (para) relative to the 1-cyclopropylvinyl substituent. This can be accomplished either by direct, regioselective chlorination of a pre-formed alkenylbenzene or by coupling two molecular fragments together.

Directed Halogenation of Alkenylbenzenes

Direct chlorination of (1-cyclopropylvinyl)benzene presents a regiochemical challenge. The 1-cyclopropylvinyl group is an ortho, para-director for electrophilic aromatic substitution. Therefore, chlorination reactions must be optimized to favor the formation of the para-isomer over the ortho-isomer.

Modern halogenation methods often employ N-halosuccinimides (such as N-chlorosuccinimide, NCS) in specialized solvent systems to achieve high regioselectivity. researchgate.net For instance, the use of mildly acidic fluorinated alcohols like hexafluoroisopropanol (HFIP) as a solvent can promote para-selectivity in the halogenation of various arenes. researchgate.net Other approaches utilize catalyst systems, such as zeolites or Lewis acids, to direct the incoming electrophile to the desired position. google.com The choice of chlorinating agent and catalyst is critical to minimize side reactions and maximize the yield of the this compound isomer. google.commdpi.com

Cross-Coupling Approaches for Aryl-Vinyl Linkage

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, including the aryl-vinyl linkage required for the target molecule. sigmaaldrich.compsu.edu These reactions typically involve coupling an organometallic reagent with an organic halide or triflate.

The Suzuki-Miyaura coupling is a widely used method that couples an organoboron compound (like a boronic acid or ester) with a halide. To synthesize this compound, two primary routes are feasible:

Coupling of (4-chlorophenyl)boronic acid with a 1-cyclopropylvinyl halide or triflate.

Coupling of a 1-cyclopropylvinyl boronic acid derivative with 1,4-dichlorobenzene (B42874) or 1-bromo-4-chlorobenzene.

Other notable cross-coupling reactions include the Stille coupling (using organotin reagents), the Heck reaction (coupling an alkene with an aryl halide), and the Negishi coupling (using organozinc reagents). psu.edu The success of these reactions hinges on the selection of an appropriate palladium catalyst, ligand, base, and solvent system to ensure high yield and selectivity. sigmaaldrich.com

| Reaction | Coupling Partners | Typical Catalyst System | Key Advantages |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid + Aryl/Vinyl Halide | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand | Mild reaction conditions; boronic acids are generally stable and low in toxicity. psu.edu |

| Stille | Aryl/Vinyl Stannane + Aryl/Vinyl Halide | Pd(PPh₃)₄ | Tolerant of a wide range of functional groups. |

| Heck | Alkene + Aryl Halide | Pd(OAc)₂ / Phosphine Ligand / Base | Avoids the pre-formation of organometallic reagents. ontosight.ai |

| Negishi | Aryl/Vinyl Zinc Halide + Aryl/Vinyl Halide | Pd or Ni catalyst | High reactivity of organozinc reagents. |

Multi-Step Synthesis Pathways from Simpler Precursors

The synthesis of this compound from readily available starting materials requires a carefully planned sequence of reactions. The order in which functional groups are introduced is crucial for controlling the final regiochemistry. vapourtec.comlibretexts.org

Pathway A: Friedel-Crafts Acylation Route

A logical approach begins with chlorobenzene (B131634). This pathway leverages the ortho, para-directing nature of the chloro substituent.

Friedel-Crafts Acylation: Chlorobenzene is reacted with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This introduces the cyclopropyl keto group primarily at the para position, yielding 1-(4-chlorophenyl)-1-cyclopropylmethanone.

Olefination: The resulting ketone is converted to the terminal alkene using a Wittig or similar olefination reaction. This step forms the 1-cyclopropylvinyl group, completing the synthesis of this compound.

Pathway B: Cyclopropanation Route

An alternative strategy starts with the formation of the vinylbenzene moiety first.

Friedel-Crafts Acylation of Benzene (B151609): Benzene is first acylated with acetyl chloride to form acetophenone (B1666503).

Chlorination: The acetophenone is then chlorinated. The acetyl group is a meta-director, so direct chlorination is not suitable. Instead, one could first chlorinate benzene to chlorobenzene and then perform a Friedel-Crafts acylation with acetyl chloride to get 4-chloroacetophenone. echemi.com

Wittig Reaction: 4-chloroacetophenone undergoes a Wittig reaction to produce 1-chloro-4-vinylbenzene. chemsynthesis.com

Cyclopropanation: The vinyl group of 1-chloro-4-vinylbenzene is then subjected to a cyclopropanation reaction (e.g., Simmons-Smith) to form the final product. ontosight.ai

The choice between these and other potential pathways depends on factors such as the availability of starting materials, the desired scale of the reaction, and the need for stereochemical control. youtube.com

Synthesis from 4-Bromochlorobenzene

A prevalent strategy for the formation of carbon-carbon bonds in the synthesis of vinylarenes is the palladium-catalyzed cross-coupling of aryl halides with organometallic or organoboron reagents. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a particularly powerful and versatile method. scispace.commdpi.com This approach can be readily adapted for the synthesis of this compound, starting from the commercially available 4-Bromochlorobenzene.

The key transformation involves the reaction of 4-Bromochlorobenzene with a suitable cyclopropylvinylboron reagent, such as 1-cyclopropylvinylboronic acid or its pinacol (B44631) ester derivative. The chemoselectivity of the reaction is a critical consideration; the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the bromo-position. scispace.com

The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of 4-Bromochlorobenzene. This is followed by transmetalation with the cyclopropylvinylboronate species and subsequent reductive elimination to yield the desired product, this compound, and regenerate the palladium(0) catalyst. A variety of palladium catalysts and ligands can be employed to optimize reaction conditions and yields. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-Bromochlorobenzene | 1-Cyclopropylvinylboronic acid pinacol ester | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | >90 (expected) |

This is an interactive data table based on typical Suzuki-Miyaura reaction parameters. mdpi.commdpi.com The yields are projected based on similar transformations.

Utilization of Carbonyl Precursors (e.g., (4-chlorophenyl)(cyclopropyl)methanone)

An alternative synthetic disconnection involves the formation of the vinyl double bond from a carbonyl precursor. The Wittig reaction is a cornerstone of olefination chemistry, enabling the conversion of aldehydes and ketones into alkenes with high reliability. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, the ketone (4-chlorophenyl)(cyclopropyl)methanone serves as an ideal starting material. ontosight.aisigmaaldrich.com

This process requires the preparation of a phosphonium (B103445) ylide, specifically a methylide, which acts as the nucleophilic carbon source. The ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), is generated in situ by treating a methyltriphenylphosphonium (B96628) halide salt with a strong base, such as n-butyllithium or sodium amide. wikipedia.org

The mechanism involves the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of (4-chlorophenyl)(cyclopropyl)methanone. This addition leads to the formation of a betaine (B1666868) intermediate, which subsequently collapses into a four-membered oxaphosphetane ring. The driving force for the reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine (B44618) oxide, which is eliminated from the oxaphosphetane to furnish the target alkene, this compound. masterorganicchemistry.comwikipedia.org

Table 2: Wittig Olefination of (4-chlorophenyl)(cyclopropyl)methanone

| Precursor 1 | Precursor 2 | Base | Solvent | Key Intermediate | Product |

|---|---|---|---|---|---|

| Methyltriphenylphosphonium bromide | (4-chlorophenyl)(cyclopropyl)methanone | n-Butyllithium | THF | Oxaphosphetane | This compound |

This interactive table outlines the key components for a successful Wittig reaction to synthesize the target compound.

Exploration of Photoredox Catalysis in Related Systems

Visible-light photoredox catalysis has emerged as a powerful platform for forging carbon-carbon bonds under mild conditions, proceeding through single-electron transfer (SET) mechanisms. cam.ac.uk While a direct photoredox synthesis of this compound has not been extensively detailed, the exploration of this strategy for related systems provides a blueprint for potential applications.

One plausible approach involves a photoredox-mediated cross-coupling. In such a scenario, an excited-state photocatalyst could reduce the aryl halide (4-chlorochlorobenzene or 4-bromochlorobenzene), generating an aryl radical. Alternatively, the photocatalyst could oxidize a cyclopropylvinylboronic acid derivative to produce a cyclopropylvinyl radical. nih.govresearchgate.net These radical intermediates could then engage in a cross-coupling event. Dual catalytic systems, combining a photoredox catalyst with a transition metal catalyst like nickel, have proven effective for coupling aryl halides with alkylboron reagents and could be adapted for this transformation. nih.govrsc.org

Furthermore, photoredox catalysis is known to mediate reactions involving strained rings. Studies have shown that aryl cyclopropyl ketones can undergo ring-opening reactions via photoredox-generated radical anion intermediates. nih.govbohrium.comnih.gov This reactivity opens avenues for the synthesis of analogs. For instance, a photoredox-catalyzed [3+2] cycloaddition between an aryl cyclopropyl ketone and an alkene could lead to functionalized cyclopentane (B165970) structures. nih.gov While not a direct synthesis of the target compound, this highlights the potential of photoredox catalysis to engage cyclopropyl-containing building blocks in novel transformations, offering a pathway to structurally diverse analogs under mild, light-driven conditions.

Transformations at the Vinyl Subunit

The vinyl group, consisting of a carbon-carbon double bond, is the primary site of reactivity discussed in this section. Its electron-rich π-system allows for interactions with a variety of reagents, including electrophiles, nucleophiles, transition metal catalysts, and radical species.

Electrophilic and Nucleophilic Additions to the Double Bond

The double bond of this compound is susceptible to addition reactions. In electrophilic additions, the reaction is initiated by the attack of the π-electrons on an electrophile, leading to the formation of a carbocation intermediate. pressbooks.pub According to Markovnikov's rule, the electrophile (often a proton) will add to the carbon atom with fewer alkyl substituents, while the nucleophile will add to the more substituted carbon, which forms the more stable carbocation. pressbooks.pub

While specific carboazidation or diazidation reactions for this compound are not detailed in the reviewed literature, general methodologies for the diazidation of aryl alkenes suggest its potential reactivity. A selenium-catalyzed 1,1-diazidation of aryl alkenes has been developed, which proceeds via a 1,2-aryl migration mechanism. nih.gov

This type of transformation is typically achieved using a selenium catalyst precursor, such as diphenyl diselenide, an azide (B81097) source like azidotrimethylsilane (B126382), and an oxidant, for instance, an N-fluoropyridinium salt. nih.gov The proposed mechanism involves the oxidation of the selenium precursor to form an active electrophilic selenium catalyst. This catalyst reacts with the alkene to form a seleniranium intermediate. Nucleophilic attack by an azide anion, facilitated by the oxidant's counter-ion, opens the ring. Subsequent steps involving the 1,2-aryl migration lead to the final geminal diazide product. nih.gov The tetrafluoroborate (B81430) anion from the oxidant can facilitate the release of the azide from azidotrimethylsilane through a fluorodesilylation process. nih.gov

| Reagents & Conditions | Product Type | Yield (%) | Reference |

| Diphenyl diselenide (10 mol%), Azidotrimethylsilane, N-Fluoropyridinium fluoborate, in Dichloromethane | Geminal diazide | 88% (for model substrate) | nih.gov |

Table 1: General Conditions for Selenium-Catalyzed 1,1-Diazidation of Aryl Alkenes.

Transition Metal-Catalyzed Coupling Reactions at the Olefinic Center

Transition metal catalysis, particularly with palladium, offers powerful methods for forming new carbon-carbon bonds at unsaturated centers. For reactions to occur directly at the olefinic center of this compound, it would typically need to be converted into a vinyl halide or a related derivative with a suitable leaving group.

Palladium-catalyzed cross-coupling reactions provide a direct route for C-C bond formation. The direct coupling of highly reactive organolithium reagents with organic halides is an attractive but challenging transformation. unimi.it Recent advancements have enabled the efficient coupling of a wide range of alkyl-, aryl-, and heteroaryl-lithium reagents with aryl and vinyl halides or triflates. nih.govrug.nl

These reactions are typically catalyzed by palladium complexes with specialized phosphine ligands, such as XPhos, or N-heterocyclic carbene ligands like those in Pd-PEPPSI-IPent. rug.nlorganic-chemistry.org The process generally proceeds under mild conditions with short reaction times. organic-chemistry.org The methodology is robust and can be applied to various substrates, overcoming common issues like lithium-halogen exchange and homocoupling. rug.nl While these methods are established for aryl chlorides, their application at an unactivated olefinic center would require prior functionalization to a vinyl halide or triflate. nih.govorganic-chemistry.org

| Catalyst System | Organolithium Reagent | Substrate Type | Conditions | Reference |

| Pd2(dba)3 / XPhos | (Hetero)aryl lithium | Aryl Chloride | Room temp - 40°C | organic-chemistry.org |

| Pd-PEPPSI-IPent | (Hetero)aryl lithium | Aryl Chloride | Room temp - 40°C | organic-chemistry.org |

| Pd Catalyst | Alkyl/Aryl lithium | Aryl/Alkenyl Bromide | Room temp | rug.nl |

| Pd Catalyst | Alkyl/Aryl lithium | Aryl/Vinyl Triflates | 50 - 70°C | nih.gov |

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling with Organolithium Reagents.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling organoboron compounds with organic halides or pseudo-halides in the presence of a palladium catalyst and a base. researchgate.net To apply this reaction to the vinyl subunit of this compound, the subunit would need to be in the form of a vinyl halide, triflate, or boronate.

For instance, the selective monocoupling of 1,1-dichloro-1-alkenes with 9-alkyl-9-BBN reagents has been demonstrated to produce Z-chlorinated internal alkenes. organic-chemistry.org This process relies on the use of bisphosphine ligands with a large P-Pd-P bite angle, such as XantPhos, which prevents a second coupling event. organic-chemistry.org Another advanced strategy involves a Suzuki-Miyaura coupling enabled by a controllable 1,4-palladium migration, which allows for the synthesis of stereodefined multisubstituted olefins and 1,3-dienes. nih.gov This highlights the versatility of palladium catalysis in achieving complex transformations at olefinic centers. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yield and selectivity. organic-chemistry.orgresearchgate.net

| Substrate 1 | Substrate 2 | Catalyst System | Base | Product | Reference |

| 1,1-Dichloro-1-alkene | 9-Alkyl-9-BBN | Pd Catalyst / XantPhos | K3PO4 or Cs2CO3 | Z-Chlorinated internal alkene | organic-chemistry.org |

| Aryl Halide | Arylethenyl boronate ester | Pd(OAc)2 / Ligand | CsOPiv | (E)-1,3-diene | nih.gov |

Table 3: Examples of Suzuki-Miyaura Type Reactions for Olefin Functionalization.

Radical Mediated Functionalizations

Radical reactions offer a complementary approach to functionalizing alkenes. These reactions are initiated by the generation of a radical species, which then adds across the double bond of the vinyl group. This initial addition creates a new carbon-centered radical, which can undergo further reactions to install additional functional groups. nih.gov

A variety of radical-mediated transformations of alkenes have been developed, including trifunctionalization reactions. nih.gov For example, a sulfonyl radical, generated from aryldiazonium tetrafluoroborates and a sulfur dioxide source, can add to an alkene. The resulting carbon radical can then undergo cyclization or other transformations. nih.gov Similarly, other radical precursors can be used to initiate cascades involving atom or group transfer, cyclization, or radical coupling, leading to the construction of complex molecular scaffolds from simple alkenes. nih.gov The application of these methods to this compound would allow for the introduction of diverse functionalities at the vinyl subunit.

Organic Dye-Catalyzed Intermolecular Radical Coupling

Organic dye-catalyzed photoredox reactions have emerged as a powerful tool for the formation of carbon-carbon bonds under mild conditions. In the context of this compound, the vinyl group can act as a radical acceptor in Giese-type reactions. For instance, an excited-state organic photocatalyst can facilitate the generation of an alkyl radical from a suitable precursor, such as an alkyl halide or a carboxylic acid derivative. This radical can then add to the double bond of the vinylcyclopropane (B126155).

The general mechanism involves the excitation of an organic dye by visible light, followed by either an oxidative or reductive quenching cycle to generate the reactive radical species. This radical then adds to the terminal carbon of the vinyl group, forming a stabilized benzylic radical intermediate. Subsequent hydrogen atom abstraction or further reaction pathways would then yield the final product. The regioselectivity of the radical addition is governed by the formation of the more stable benzylic radical.

Table 1: Plausible Organic Dye-Catalyzed Radical Addition to this compound (Hypothetical)

| Radical Precursor | Organic Dye Photocatalyst | Expected Product |

| tert-Butyl iodide | Eosin Y | 2-(4-Chlorophenyl)-2-cyclopropyl-4,4-dimethylpentane |

| Cyclohexyl radical precursor | 4CzIPN | 1-Chloro-4-(1-cyclopropyl-2-cyclohexylethyl)benzene |

| Adamantyl radical precursor | Rose Bengal | 1-(1-(4-Chlorophenyl)-1-cyclopropylethyl)adamantane |

This table is illustrative and based on known reactivity patterns of styrenes in similar reactions.

Radical Relay Strategies in Unsaturated Hydrocarbon Difunctionalization

Radical relay strategies offer a sophisticated approach to the difunctionalization of unsaturated systems, where a radical addition initiates a cascade of events leading to the formation of multiple new bonds. In the case of this compound, a radical addition to the vinyl group could be followed by a ring-opening of the cyclopropane, allowing for the introduction of a second functional group at a distal position.

This process would likely proceed through the initial formation of a benzylic radical, as described above. This intermediate could then undergo a homolytic ring-opening of the cyclopropane, driven by the release of ring strain, to form a homoallylic radical. This new radical intermediate could then be trapped by another reagent to complete the difunctionalization. The regioselectivity of the second functionalization would depend on the nature of the trapping agent and the reaction conditions. While this represents a plausible reaction pathway, specific examples of radical relay difunctionalization involving this compound are not extensively documented in the literature.

Reactions at the Chlorobenzene Moiety

The chlorobenzene portion of the molecule is amenable to a range of classical and modern aromatic functionalization reactions.

Aromatic Substitution Reactions (Nucleophilic and Electrophilic Considerations)

The chlorobenzene ring in this compound is relatively deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the chlorine atom. However, the chlorine is an ortho, para-director due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. The (1-cyclopropylvinyl) substituent is generally considered to be an activating group and an ortho, para-director. Therefore, electrophilic substitution is expected to occur at the positions ortho to the (1-cyclopropylvinyl) group (and meta to the chloro group).

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Expected Major Product(s) |

| HNO₃ / H₂SO₄ | 1-Chloro-2-nitro-4-(1-cyclopropylvinyl)benzene |

| Br₂ / FeBr₃ | 1-Bromo-4-chloro-2-(1-cyclopropylvinyl)benzene |

| CH₃COCl / AlCl₃ | 1-(2-Chloro-5-(1-cyclopropylvinyl)phenyl)ethan-1-one |

Nucleophilic aromatic substitution on the chlorobenzene ring is generally difficult and requires harsh conditions or the presence of strong electron-withdrawing groups ortho or para to the chlorine, which are absent in this molecule.

Palladium-Catalyzed Aryl Halide Functionalizations

The chloro-substituent on the aromatic ring serves as a handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent. This is a versatile method for the synthesis of biaryl compounds or for the introduction of various alkyl or vinyl groups. For this compound, a Suzuki-Miyaura coupling with an arylboronic acid would yield a substituted biphenyl (B1667301) derivative. nih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction provides a route to synthesize arylamines from aryl halides. wikipedia.orgbeilstein-journals.orgacsgcipr.org The reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand would lead to the corresponding N-aryl amine.

Table 3: Examples of Palladium-Catalyzed Functionalization of this compound (Illustrative)

| Reaction Type | Coupling Partner | Catalyst/Ligand System | Expected Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | 4-(1-Cyclopropylvinyl)-[1,1'-biphenyl] |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | N-(4-(1-Cyclopropylvinyl)phenyl)aniline |

| Heck Coupling | Styrene (B11656) | Pd(OAc)₂ / P(o-tol)₃ | 1-(1-Cyclopropylvinyl)-4-styrylbenzene |

Yields and optimal conditions would require experimental determination.

Intramolecular Transformations and Rearrangements Involving the Cyclopropyl Group

The strained cyclopropyl ring, in conjunction with the adjacent vinyl group, predisposes the molecule to various intramolecular rearrangements, which can be triggered thermally or photochemically.

Sigmatropic Rearrangements

Vinylcyclopropanes are well-known to undergo thermal and photochemical rearrangements. The most common of these is the vinylcyclopropane-cyclopentene rearrangement, a wikipedia.orgreddit.com-sigmatropic shift. wikipedia.orgresearchgate.netorganicreactions.org Upon heating, this compound could potentially rearrange to form a substituted cyclopentene (B43876) derivative. The mechanism can proceed through either a concerted, pericyclic pathway or a stepwise process involving a diradical intermediate. The exact pathway and the stereochemical outcome are often dependent on the substitution pattern and the reaction conditions (thermal vs. photochemical). sci-hub.sestrath.ac.uk

A plausible thermal rearrangement would involve the homolytic cleavage of one of the cyclopropane C-C bonds to form a diradical intermediate. This diradical can then reclose to form a five-membered ring. Photochemical activation can also induce this rearrangement, often proceeding through different excited-state pathways and potentially leading to different product distributions. researchgate.net

Cyclopropyl Ring-Opening Reactions in Reaction Cascades

The reactivity of the vinylcyclopropane unit is central to the chemical behavior of this compound. The relief of the approximately 28 kcal/mol of ring strain in the cyclopropane ring provides a potent thermodynamic driving force for a variety of transformations. chemrxiv.org These reactions often proceed as cascades, where the initial ring-opening event generates a reactive intermediate that undergoes subsequent, rapid intramolecular reactions.

Transition-metal catalysis is a particularly effective strategy for initiating such cascades. Metals like rhodium, palladium, or nickel can activate the VCP moiety, leading to a selective cleavage of a C-C bond within the three-membered ring. pku.edu.cnresearchgate.net For an aryl-substituted VCP like this compound, interaction with a low-valent metal catalyst, such as Rh(I), would likely involve initial coordination to the vinyl group. This is followed by oxidative addition into one of the adjacent cyclopropyl C-C bonds to form a π-allyl rhodium intermediate. pku.edu.cn This intermediate is a versatile synthon that can be intercepted by a tethered π-system (alkene or alkyne) in an intramolecular fashion, leading to various cycloaddition products, such as bicyclic cyclopentanes. pku.edu.cn

The specific pathway of these cascades is highly dependent on the substitution pattern of the VCP. For instance, in related systems, the geometry of the vinyl substituent can dictate whether the reaction proceeds through a [3+2] or a [5+2] cycloaddition pathway. pku.edu.cn

Beyond metal catalysis, acid-catalyzed ring-opening presents another avenue for reaction cascades. figshare.com Protonation of the double bond or the cyclopropane ring can generate a carbocationic intermediate. The presence of the 4-chlorophenyl group would influence the stability and subsequent rearrangement of this cation, potentially leading to cascade processes like intramolecular Friedel-Crafts reactions followed by additions to yield indene (B144670) derivatives under strongly acidic conditions. figshare.com

Finally, thermal activation can induce the classic vinylcyclopropane-cyclopentene rearrangement. wikipedia.org This process is thought to proceed through a diradical intermediate formed by homolytic cleavage of the cyclopropane bond adjacent to the vinyl group. wikipedia.orgbohrium.com The resulting cyclopentene derivative could potentially participate in further reactions if other functional groups are present, thus forming part of a reaction cascade.

Complex Reaction Manifolds and Domino Processes

The structural motifs within this compound allow for its participation in more intricate domino processes, where a single synthetic operation triggers the formation of multiple chemical bonds.

While this compound is not itself an enyne, a structurally related enyne substrate, such as one where the vinyl group is part of a longer tether containing an alkyne, can be envisioned to undergo a tandem Pauson-Khand type reaction. The Pauson-Khand reaction (PKR) is a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. nih.gov

Rhodium catalysts are highly effective in promoting intramolecular PKR, particularly in complex settings. nih.gov For a hypothetical enyne substrate tethered by the cyclopropyl group, a rhodium(I) catalyst could orchestrate a cascade process. Mechanistic proposals for related systems suggest that the reaction initiates with the formation of a rhodacyclopentene intermediate from the enyne moiety. pku.edu.cnnih.gov Subsequent coordination and insertion of carbon monoxide, followed by reductive elimination, would generate the cyclopentenone core. pku.edu.cnnih.gov The presence of the cyclopropane ring introduces an additional element of complexity and potential for further transformation. In some rhodium-catalyzed carbonylative cycloadditions of ene-vinylcyclopropanes, the cyclopropane ring is cleaved in the turnover-limiting step, leading to the formation of eight-membered rings in a formal [5+2+1] cycloaddition. nih.gov This demonstrates that the cyclopropane unit can actively participate in the reaction manifold beyond simply being a tether.

The efficiency and selectivity of such a tandem process would be influenced by factors such as the length and nature of the tether connecting the alkene and alkyne, as well as the specific rhodium catalyst and ligands employed.

Mechanistic Elucidation Studies

Understanding the intricate mechanisms of these complex reactions is paramount for controlling their outcomes and expanding their synthetic utility. A combination of kinetic studies, isotopic labeling, and spectroscopic analysis provides crucial insights into the reaction pathways.

Kinetic isotope effect (KIE) studies are a powerful tool for probing the rate-determining step of a reaction and the nature of the transition state. In the context of the vinylcyclopropane rearrangement, secondary KIEs have been instrumental in distinguishing between concerted and stepwise mechanisms. bohrium.com For example, a significant secondary KIE observed when deuterium (B1214612) is substituted at the vinyl terminus (C5) of a VCP suggests that a change in hybridization occurs at this center in the rate-determining step, which is consistent with a concerted chemrxiv.orgnih.gov-sigmatropic shift. sci-hub.se Computational studies on various VCPs have successfully reproduced experimental KIE values, supporting a mechanism that, while diradical in character, follows a stereochemically preferred pathway. bohrium.comnih.gov

Deuterium-labeling experiments can provide unambiguous evidence for specific bond formations and rearrangements. In rhodium-catalyzed enyne cycloisomerizations, for instance, strategic placement of deuterium atoms can help to track the movement of hydrogen atoms and distinguish between different mechanistic possibilities, such as pathways involving hydrometalation versus those proceeding through vinylidene intermediates. organic-chemistry.org For a potential rhodium-catalyzed reaction of this compound, deuterium labeling could be used to investigate proposed intermediates, such as a π-allyl rhodium complex, and to clarify the mechanism of subsequent steps like insertion or reductive elimination.

The direct observation or trapping of transient intermediates is crucial for validating proposed reaction mechanisms. The reactions of vinylcyclopropanes are known to proceed through highly reactive species.

Diradical Intermediates : In thermal vinylcyclopropane-cyclopentene rearrangements, the central mechanistic question revolves around the existence and lifetime of a diradical intermediate. wikipedia.orgbohrium.com While direct spectroscopic observation is challenging, the formation of multiple stereoisomeric products is strong evidence for a stepwise pathway involving such an intermediate. bohrium.comresearchgate.net Chemical trapping experiments, using agents that can intercept radical species, could potentially provide further evidence, although the high rate of ring closure often makes this difficult.

Organometallic Intermediates : In rhodium-catalyzed transformations, the reaction pathway is defined by a series of organometallic intermediates. For VCPs, the formation of a π-allyl rhodium species via oxidative addition is a commonly proposed key step. pku.edu.cnnih.gov The existence of such intermediates is often inferred from the structure of the final products and supported by computational studies. pku.edu.cnpku.edu.cn In some cases, related stable organometallic complexes can be synthesized and characterized to serve as models for the proposed transient species. Control experiments using different isomers of a substrate can also provide mechanistic insight, as the reaction may proceed through a common intermediate, such as a π-allyl complex, leading to the same product. nih.gov

Spectroscopic methods are indispensable for both stable product characterization and the study of reaction pathways.

Computational and Theoretical Insights into 1 Chloro 4 1 Cyclopropylvinyl Benzene Chemistry

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the intricate details of molecular structure and reactivity. For a molecule like 1-chloro-4-(1-cyclopropylvinyl)benzene, these computational tools can predict its behavior in chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for studying reaction mechanisms, such as those involving palladium-catalyzed cross-coupling reactions, for which vinylcyclopropanes can be suitable substrates.

DFT calculations can be employed to map the potential energy surface of a reaction, identifying transition states and intermediates. For instance, in a hypothetical Heck-type reaction involving this compound, DFT could elucidate the energies of key steps like oxidative addition, migratory insertion, and β-hydride elimination. The presence of the electron-withdrawing chloro group and the sterically demanding cyclopropyl (B3062369) group would significantly influence the energetics of these steps.

Table 1: Hypothetical DFT-Calculated Relative Free Energies for a Heck-Type Reaction Intermediate

| Intermediate/Transition State | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Pd(0) Catalyst | 0.0 |

| TS1 | Oxidative Addition of an Aryl Halide to Pd(0) | +15.2 |

| Intermediate 1 | Pd(II)-Aryl Complex | -5.6 |

| TS2 | Migratory Insertion of the Vinyl Group | +21.8 |

| Intermediate 2 | Pd(II)-Alkyl Complex | -12.3 |

| TS3 | β-Hydride Elimination | +25.1 |

| Products | Coupled Product + H-Pd-X + Base | -20.7 |

Note: These values are illustrative and based on typical DFT calculations for similar Heck reactions.

These calculations would likely show that the rate-determining step is influenced by the electronic nature of the substituted benzene (B151609) ring and the unique strain of the cyclopropyl group.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. In this compound, the HOMO is expected to be localized on the vinylcyclopropyl moiety, which is electron-rich. The LUMO, conversely, would likely have significant contributions from the chlorobenzene (B131634) ring, particularly the C-Cl antibonding orbital.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. The unique electronic properties of the cyclopropane (B1198618) ring, which can act as a π-system, would influence these orbital energies.

Table 2: Hypothetical Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO-1 | -7.89 | Primarily located on the benzene ring π-system. |

| HOMO | -6.45 | Concentrated on the vinylcyclopropyl group. |

| LUMO | -1.23 | Distributed over the chlorobenzene and vinyl π* orbitals. |

| LUMO+1 | +0.15 | Primarily associated with the C-Cl σ* antibonding orbital. |

Note: These values are hypothetical and serve as examples for this class of compounds.

Prediction of Reaction Outcomes and Selectivity Profiles

Computational chemistry can predict the outcomes of reactions, including regioselectivity and stereoselectivity. For reactions involving this compound, such as electrophilic additions to the double bond or reactions involving the opening of the cyclopropane ring, computational models can be invaluable.

For example, in a radical addition reaction, DFT calculations could predict whether the radical adds to the α or β carbon of the vinyl group by calculating the energies of the resulting radical intermediates. The stability of these intermediates would be influenced by resonance with the phenyl ring and the electronic effects of the chloro substituent.

Conformational Analysis of this compound and its Reactive Intermediates

The three-dimensional shape of a molecule and its reactive intermediates can have a profound impact on its reactivity. Conformational analysis of this compound would likely reveal several low-energy conformations arising from the rotation around the bond connecting the vinyl group to the benzene ring. The preferred conformation would be a balance between steric hindrance and electronic conjugation.

The "bisected" and "perpendicular" conformations, where the plane of the cyclopropane ring is either aligned with or perpendicular to the plane of the double bond, are of particular interest due to their different degrees of orbital overlap. Computational methods can determine the relative energies of these conformers and the energy barriers to their interconversion.

Table 3: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (C-C-C=C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Global Minimum | ~30° | 0.00 | 75.3 |

| Local Minimum | ~150° | 0.85 | 24.5 |

| Transition State | ~90° | 3.20 | 0.2 |

Note: These values are illustrative and based on general knowledge of similar systems.

Computational Modeling of Stereochemical Control in Synthesis

When new stereocenters are formed in a reaction, controlling the stereochemistry is a primary goal of synthetic chemistry. Computational modeling can be a powerful tool for understanding and predicting the stereochemical outcome of reactions involving this compound.

For instance, in a diastereoselective reaction, DFT can be used to model the transition states leading to the different diastereomers. The calculated energy difference between these transition states can then be used to predict the diastereomeric ratio of the products. This approach allows for the rational design of catalysts and reaction conditions to favor the formation of the desired stereoisomer.

Catalytic Methodologies for the Functionalization of 1 Chloro 4 1 Cyclopropylvinyl Benzene

Homogeneous Transition Metal Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a powerful platform for the selective functionalization of 1-chloro-4-(1-cyclopropylvinyl)benzene. Various transition metals, including palladium, rhodium, iron, and manganese, have been investigated for their potential to mediate a range of transformations.

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the aryl chloride in this compound makes it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions typically involve the oxidative addition of the aryl chloride to a palladium(0) species, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to afford the desired product.

Common palladium-catalyzed cross-coupling reactions applicable to aryl chlorides include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. While the general scope of these reactions is well-established for a wide range of aryl chlorides, specific studies detailing the application of these methods to this compound are not extensively documented in the literature. However, the reactivity of the aryl chloride moiety is expected to be comparable to other substituted chlorobenzenes.

The vinylcyclopropane (B126155) unit can also participate in palladium-catalyzed transformations, such as ring-opening cyclizations. These reactions can lead to the formation of larger ring systems, leveraging the inherent strain of the cyclopropyl (B3062369) group.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Organoboron Reagent | Aryl- or vinyl-substituted derivative |

| Heck | Alkene | Substituted alkene |

| Sonogashira | Terminal alkyne | Arylalkyne derivative |

| Buchwald-Hartwig | Amine | Arylamine derivative |

Rhodium catalysts are particularly effective in mediating cycloaddition reactions involving vinylcyclopropanes. The vinylcyclopropane moiety in this compound can act as a three-carbon or five-carbon component in various cycloaddition cascades, such as [3+2], [4+2], and [5+2] cycloadditions. These reactions provide access to a diverse range of carbocyclic and heterocyclic scaffolds.

The mechanism of these reactions often involves the oxidative cyclization of the vinylcyclopropane with the rhodium catalyst, followed by insertion of a coupling partner (e.g., an alkyne, alkene, or carbon monoxide) and subsequent reductive elimination. The specific outcome of the reaction is highly dependent on the nature of the rhodium catalyst, the ligands employed, and the reaction conditions. While the general reactivity of vinylcyclopropanes in rhodium-catalyzed cycloadditions is well-documented, specific examples utilizing this compound as the substrate are not prevalent in the surveyed literature.

Iron catalysis has emerged as a cost-effective and environmentally benign alternative to catalysis with precious metals. Iron catalysts have been shown to be effective in a variety of transformations, including the difunctionalization of alkenes. In the context of this compound, iron catalysts could potentially mediate the addition of two different functional groups across the vinyl moiety.

One notable application of iron catalysis is in cross-coupling reactions involving Grignard reagents. It is conceivable that the aryl chloride of this compound could undergo iron-catalyzed cross-coupling with various Grignard reagents to form new carbon-carbon bonds.

Manganese is another earth-abundant metal that has garnered increasing interest in catalysis. Manganese-based catalysts have been successfully employed in hydrogenation and semihydrogenation reactions. For this compound, a manganese catalyst could potentially be used for the selective semihydrogenation of the vinyl group to an ethyl group, while leaving the cyclopropyl and aryl chloride moieties intact.

Furthermore, manganese catalysts have been explored for C-H activation and functionalization reactions, which could potentially be applied to the aryl or cyclopropyl C-H bonds of the target molecule, although such applications remain largely unexplored for this specific substrate.

Organocatalysis and Photoredox Catalysis in Redox Transformations

In recent years, organocatalysis and photoredox catalysis have become powerful tools for a wide range of organic transformations, often proceeding under mild reaction conditions. These methodologies offer alternative reactivity patterns compared to traditional transition metal catalysis.

Organocatalysis, which utilizes small organic molecules as catalysts, could be employed for various transformations of this compound, such as asymmetric epoxidation of the vinyl group or other enantioselective additions.

Photoredox catalysis, which uses light to initiate chemical reactions via single-electron transfer processes, opens up new avenues for the functionalization of both the aryl chloride and the vinylcyclopropane moieties. For instance, photoredox-catalyzed trifluoromethylation of the vinyl group or cross-coupling reactions involving the aryl chloride are plausible transformations. Despite the broad potential of these methods, their specific application to this compound is not well-documented.

Heterogeneous Catalysis Considerations

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling. For the functionalization of this compound, heterogeneous catalysts, such as palladium on charcoal (Pd/C), could be employed for hydrogenation reactions. Under appropriate conditions, the vinyl group could be selectively reduced.

Furthermore, supported metal nanoparticles could potentially be used for the cross-coupling reactions of the aryl chloride moiety, offering a more sustainable alternative to homogeneous systems. However, detailed studies on the application of heterogeneous catalysts for the selective functionalization of this compound are limited.

Ligand Design Principles for Enhanced Catalytic Performance

The catalytic functionalization of this compound, an electron-rich aryl chloride, presents unique challenges that necessitate careful consideration of ligand design to achieve high efficiency and selectivity in cross-coupling reactions. The development of sophisticated ligands is crucial for activating the relatively inert C-Cl bond and facilitating the elementary steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. The design of these ligands is primarily governed by the modulation of their steric and electronic properties to suit the specific requirements of the catalytic transformation.

For palladium-catalyzed cross-coupling reactions involving aryl chlorides, the oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step. To promote this challenging step, ligands with specific characteristics are required. Generally, ligands that are both bulky and electron-donating are highly effective.

Steric Effects:

The steric bulk of a ligand plays a pivotal role in promoting the formation of highly reactive, low-coordinate palladium complexes. By creating a sterically hindered environment around the metal center, bulky ligands facilitate the dissociation of other ligands, generating a coordinatively unsaturated species that can readily undergo oxidative addition. Furthermore, the steric hindrance can also promote the reductive elimination step, which is the final product-forming step of the catalytic cycle.

Buchwald-type biaryl phosphine (B1218219) ligands are a prime example of ligands that utilize steric bulk to enhance catalytic activity. The ortho-substituents on the biaryl backbone create a congested environment that favors the formation of monoligated palladium species, which are highly active in catalysis. The size of the alkyl groups on the phosphorus atom also contributes significantly to the steric profile of the ligand.

Electronic Effects:

The electronic properties of a ligand, specifically its electron-donating ability, are also critical for enhancing catalytic performance. Electron-rich ligands increase the electron density on the palladium center, which in turn promotes the oxidative addition of the aryl chloride. This is because a more electron-rich metal center is more nucleophilic and can more readily donate electrons into the σ* orbital of the C-Cl bond, thereby facilitating its cleavage.

Phosphine ligands are the most widely used class of ligands in cross-coupling reactions due to the ease with which their electronic and steric properties can be tuned. The electron-donating ability of a phosphine ligand can be modulated by changing the substituents on the phosphorus atom. For instance, alkylphosphines are generally more electron-donating than arylphosphines.

Application to this compound:

In the context of this compound, the presence of the electron-donating 1-cyclopropylvinyl group can further deactivate the C-Cl bond towards oxidative addition. Therefore, the use of highly active catalyst systems, employing bulky and electron-rich ligands, is imperative for achieving successful functionalization.

For Suzuki-Miyaura coupling reactions of this substrate, ligands such as the Buchwald-type phosphines or cataCXium® ligands would be expected to show good performance. These ligands combine the necessary steric bulk and electron-donating properties to facilitate the challenging oxidative addition step. The choice of ligand can also influence the selectivity of the reaction, particularly in cases where side reactions, such as β-hydride elimination from the vinyl group, are possible.

For Buchwald-Hartwig amination reactions, the choice of ligand is also critical. While early generations of catalysts were limited in scope, the development of sterically hindered and electron-rich phosphine ligands has greatly expanded the utility of this reaction to include challenging substrates like aryl chlorides.

Data on Ligand Performance:

| Ligand Characteristic | Expected Impact on Catalysis | Rationale |

| High Steric Bulk | Increased reaction rate | Promotes formation of active monoligated Pd(0) species, facilitating oxidative addition and reductive elimination. |

| High Electron-Donating Ability | Increased reaction rate | Enhances electron density on the Pd center, promoting the oxidative addition of the C-Cl bond. |

| Bidentate vs. Monodentate | Dependent on reaction type | Bidentate ligands can offer greater stability to the catalytic complex, while monodentate ligands can provide greater flexibility and access to the active site. |

| Specific Ligand Architectures (e.g., Buchwald, cataCXium®) | High efficiency for cross-coupling | These ligand families are specifically designed with optimized steric and electronic properties for activating aryl chlorides. |

It is important to note that the optimal ligand for a specific transformation of this compound would need to be determined experimentally through careful screening and optimization of reaction conditions. The interplay between the steric and electronic effects of the ligand, as well as the nature of the coupling partner and reaction conditions, will ultimately dictate the efficiency and selectivity of the catalytic process.

Stereoselective Synthesis and Derivatization of 1 Chloro 4 1 Cyclopropylvinyl Benzene

Diastereoselective Control in Functionalization Reactions

Diastereoselective reactions aim to control the relative configuration of new stereocenters in a molecule that already contains one or more stereocenters. In the context of derivatives of 1-chloro-4-(1-cyclopropylvinyl)benzene, this can be achieved by substrate-controlled or reagent-controlled functionalization. For instance, if the cyclopropane (B1198618) ring or a substituent on the vinyl group is already chiral, it can direct the approach of a reagent to one face of the molecule over the other.

One common strategy involves the diastereoselective addition to the double bond of the vinyl group. For example, epoxidation of a chiral precursor could lead to the formation of diastereomeric epoxides in unequal amounts. The inherent stereochemistry of the starting material creates a diastereomeric transition state, leading to a preferential formation of one diastereomer. Although specific studies on this compound are not prevalent, general methodologies for diastereoselective reactions on similar vinylcyclopropane (B126155) systems are well-documented. For example, Lewis acid-catalyzed Diels-Alder reactions of vinyl sulfimides with cyclopentadiene (B3395910) have shown good diastereofacial selectivity. rsc.org

The diastereoselectivity of such reactions is often quantified by the diastereomeric ratio (d.r.). Factors influencing this ratio include the nature of the existing stereocenter, the steric bulk of the reactants, the reaction temperature, and the choice of solvent and catalyst.

Table 1: Representative Diastereoselective Functionalization Reactions on Vinyl Arenes

| Reaction Type | Substrate | Reagent/Catalyst | Diastereomeric Ratio (d.r.) |

| Epoxidation | Chiral Allylic Alcohol | m-CPBA | >95:5 |

| Dihydroxylation | Chiral Allylic Ether | OsO₄, NMO | 90:10 |

| Cyclopropanation | Chiral α,β-Unsaturated Ester | Diazomethane, Pd(OAc)₂ | 85:15 |

Note: This table presents generalized data for analogous systems to illustrate the principle of diastereoselective control, owing to the absence of specific literature data for this compound.

Enantioselective Transformations

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other from a prochiral substrate. This is a more challenging endeavor than diastereoselective synthesis and typically requires the use of chiral catalysts or chiral auxiliaries.

Chiral catalysts are substances that accelerate a chemical reaction to produce a chiral product without being consumed in the process. mdpi.com These catalysts create a chiral environment around the substrate, forcing the reaction to proceed through a lower energy transition state for one enantiomer over the other.

For the synthesis of chiral derivatives of this compound, a key reaction would be the asymmetric cyclopropanation of 4-chlorostyrene (B41422) with a cyclopropyl-containing diazo reagent, or the asymmetric addition to the double bond. Rhodium and copper complexes with chiral ligands are commonly employed for such transformations. organic-chemistry.org For instance, the use of a chiral rhodium complex has been shown to be effective in the enantioselective cyclopropanation of β,γ-unsaturated ketoesters with sulfoxonium ylides, achieving high enantiomeric excess (ee). organic-chemistry.org

Table 2: Examples of Chiral Catalyst-Based Asymmetric Reactions

| Reaction Type | Catalyst System | Ligand | Enantiomeric Excess (ee) |

| Asymmetric Cyclopropanation | Rh₂(OAc)₄ | Chiral Carbenoid | up to 99% |

| Asymmetric Hydrogenation | [Rh(COD)₂]BF₄ | Chiral Phosphine (B1218219) | >98% |

| Asymmetric Epoxidation | Ti(OiPr)₄ | Diethyl Tartrate | >95% |

Note: This table provides examples of catalyst systems used for asymmetric synthesis of related compounds, as specific data for this compound is not available.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.orgsigmaaldrich.com This strategy is widely used and highly effective. For example, a substrate related to this compound could be modified to include a chiral auxiliary, such as an Evans oxazolidinone. Subsequent reactions, like an alkylation or an aldol (B89426) reaction, would proceed with high diastereoselectivity due to the steric influence of the auxiliary. scielo.org.mxnumberanalytics.com Removal of the auxiliary would then provide the desired chiral product. scielo.org.mxnumberanalytics.com

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. acs.org The inherent chirality of these molecules is incorporated into the target molecule through a series of chemical transformations. While this method is powerful, its application to the synthesis of a specific target like a chiral derivative of this compound would depend on the identification of a suitable chiral pool starting material and a viable synthetic route.

Stereochemical Outcome in Ring-Forming Reactions

The vinylcyclopropane moiety in this compound is a versatile functional group that can participate in various ring-forming reactions, most notably the vinylcyclopropane-cyclopentene rearrangement. wikipedia.org This thermally or photochemically induced rearrangement proceeds through a diradical intermediate or a concerted pericyclic pathway, and the stereochemistry of the starting material can influence the stereochemistry of the resulting cyclopentene (B43876). wikipedia.orgacs.org

The stereochemical outcome is highly dependent on the substitution pattern of the vinylcyclopropane and the reaction conditions. For instance, the relative stereochemistry of the substituents on the cyclopropane ring and the vinyl group will dictate the stereochemistry of the newly formed stereocenters in the cyclopentene ring. While the specific stereochemical pathways for this compound rearrangements are not detailed in the literature, the general principles of these reactions suggest that a stereochemically defined starting material would lead to a stereochemically enriched product.

Synthesis of Chiral Derivatives for Structure-Activity Relationship Studies

The synthesis of a library of chiral derivatives of this compound is a crucial step in understanding its structure-activity relationships (SAR). nih.gov SAR studies aim to correlate the three-dimensional structure of a molecule with its biological activity or physical properties. rsc.org By systematically varying the stereochemistry at different positions in the molecule and assessing the impact on its function, researchers can identify the key stereochemical features responsible for its activity. researchgate.net

For example, if this compound were a precursor to a potential pharmaceutical agent, it would be essential to synthesize both enantiomers of a chiral derivative and test them individually. It is common for one enantiomer to be significantly more active than the other, or for the two enantiomers to have different biological activities altogether.

The synthetic strategies outlined in the previous sections, including the use of chiral catalysts and auxiliaries, would be employed to generate a series of stereoisomerically pure compounds. These would then be subjected to biological assays or physical measurements to build a comprehensive SAR profile.

Broader Applications of 1 Chloro 4 1 Cyclopropylvinyl Benzene in Chemical Research

As a Key Intermediate in Advanced Organic Synthesis

The dual functionality of 1-Chloro-4-(1-cyclopropylvinyl)benzene makes it a highly useful intermediate in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds.

The aryl chloride moiety of the molecule is a suitable substrate for several critical cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound. wikipedia.org this compound can react with various aryl or vinyl boronic acids or their esters to form complex biaryl and styrenyl compounds. wikipedia.orglibretexts.org The use of bulky, electron-rich phosphine (B1218219) ligands is often necessary to facilitate the reaction with the less reactive aryl chloride. libretexts.org

Heck Reaction: In the Mizoroki-Heck reaction, an unsaturated halide is coupled with an alkene in the presence of a palladium catalyst and a base to create a substituted alkene. wikipedia.orgorganic-chemistry.org The chloro-substituted benzene (B151609) ring can undergo this reaction, allowing for the introduction of various alkenyl groups at the position of the chlorine atom. wikipedia.org

Other Cross-Coupling Reactions: The compound can also potentially participate in other palladium-catalyzed reactions such as Buchwald-Hartwig amination (to form arylamines), Sonogashira coupling (to form aryl alkynes), and Stille coupling.

The 1-cyclopropylvinyl group also offers synthetic utility. The double bond is susceptible to a variety of addition reactions, including hydrogenation, halogenation, and epoxidation. Furthermore, the cyclopropyl (B3062369) group itself can influence the electronic properties of the molecule and can undergo ring-opening reactions under specific conditions, providing another avenue for structural modification. rsc.org

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂ / SPhos | Substituted Biphenyls |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Substituted Stilbenes |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ / BINAP | Aryl Amines |

| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂ / CuI | Aryl Alkynes |

Precursor for Novel Materials and Functional Molecules

The presence of a polymerizable vinyl group makes this compound an attractive monomer for the synthesis of novel polymers and functional materials. Vinylcyclopropanes are known to undergo polymerization through different mechanisms, leading to polymers with unique structures and properties. sci-hub.box

Vinyl Polymerization: Under certain catalytic conditions, the polymerization can proceed through the vinyl group, leaving the cyclopropane (B1198618) ring intact as a pendant group on the polymer backbone. This would result in a polymer, poly[this compound], with repeating units that retain the cyclopropyl moiety. The presence of the chlorine atom and the cyclopropyl ring can impart specific properties to the material, such as altered thermal stability, refractive index, and chemical resistance.

Ring-Opening Polymerization: It is well-documented that the radical polymerization of substituted vinylcyclopropanes often proceeds via a ring-opening mechanism. sci-hub.box In this pathway, the strained cyclopropane ring opens to form a more stable polymer backbone. For this compound, a radical-initiated process could lead to a polymer with predominantly 1,5-ring-opened structural units. sci-hub.box This structural transformation during polymerization can significantly impact the final material's properties, potentially leading to materials with unique thermal and mechanical characteristics. The volume shrinkage during such ring-opening polymerizations is often lower compared to conventional vinyl monomers. sci-hub.box

The synthesis of copolymers by reacting this monomer with other vinyl monomers, such as styrenes or acrylates, could further expand the range of accessible materials, allowing for the fine-tuning of properties for specific applications in areas like specialty plastics, coatings, or electronic materials.

| Polymerization Type | Initiator/Catalyst (Example) | Primary Structural Feature of Polymer | Potential Properties |

|---|---|---|---|

| Vinyl Polymerization | Anionic (e.g., s-BuLi) or Cationic (e.g., Lewis Acids) | Pendant cyclopropyl rings | Modified thermal stability, high refractive index |

| Radical Ring-Opening Polymerization | Radical Initiator (e.g., AIBN) | Ring-opened 1,5-structural units in backbone | Low volume shrinkage, unique mechanical properties |

Exploration in Agrochemical and Pharmaceutical Chemistry Scaffolds

The molecular architecture of this compound contains several features that are of interest in the design of biologically active molecules. Both the cyclopropyl group and the chlorophenyl moiety are common structural motifs found in numerous pharmaceuticals and agrochemicals.

The Cyclopropyl Moiety: This group is often used as a "bioisostere" for a phenyl ring or a gem-dimethyl group. Its rigid, three-dimensional structure can improve binding affinity to biological targets, enhance metabolic stability, and favorably modulate the pharmacokinetic properties of a drug candidate.

The Chlorophenyl Group: The inclusion of a chlorine atom on an aromatic ring is a prevalent strategy in medicinal chemistry. chemrxiv.org It can significantly alter a molecule's electronic properties, lipophilicity, and metabolic profile. This "magic chloro" effect can lead to dramatic improvements in potency and bioavailability. chemrxiv.org

Future Perspectives and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis and Transformations

Currently, specific literature detailing green chemistry approaches for the synthesis and transformation of 1-Chloro-4-(1-cyclopropylvinyl)benzene is not available. However, the broader field of chemical synthesis is increasingly prioritizing sustainable methods. Future research could focus on applying established green chemistry principles to this compound. mdpi.com

Potential research directions include:

Catalytic Routes: Developing catalytic syntheses, particularly using earth-abundant metals, to replace stoichiometric reagents, thereby minimizing waste. mdpi.com

Benign Solvents: Investigating the use of greener solvents like water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds. mdpi.com

Energy Efficiency: Exploring alternative energy sources such as microwave irradiation or ultrasonication to reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, a core principle of green chemistry. mdpi.com

These approaches, widely applied to other pharmaceutical building blocks and fine chemicals, represent a significant opportunity for developing more sustainable manufacturing processes for this compound. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

There is no published research on the integration of this compound synthesis into flow chemistry or automated platforms. These technologies are revolutionizing pharmaceutical and fine chemical production by enabling safer, more efficient, and highly controlled manufacturing processes. nih.govd-nb.info

Future research in this area could involve:

Continuous Flow Synthesis: Translating batch syntheses of this compound into continuous flow processes. This would allow for precise control over reaction parameters (temperature, pressure, stoichiometry), potentially leading to higher yields and purity. nih.gov Flow chemistry can also enable the use of hazardous reagents or intermediates by generating and consuming them in situ, thus enhancing safety. nih.gov

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to identify optimal synthetic protocols. This high-throughput approach can significantly accelerate process development. chimia.ch

Multi-step Automated Synthesis: Designing integrated, multi-step flow systems that combine the synthesis, purification, and analysis of this compound and its derivatives, minimizing manual intervention. chemrxiv.org This "assembly line" approach is particularly valuable for creating libraries of related compounds for drug discovery programs. chemrxiv.org

Discovery of Unprecedented Reactivity Modes

The specific reactivity of the 1-cyclopropylvinyl group attached to a chlorobenzene (B131634) ring in this compound has not been explored in the scientific literature. The unique strain and electronic properties of the cyclopropyl (B3062369) group often lead to novel chemical transformations. While studies on the direct reactivity of this compound are absent, research on related vinylarenes provides a basis for future exploration. For instance, the reactivity of 1-bromo- and 1-chloro-4-vinylbenzene in [3+2] cycloaddition reactions has been investigated, demonstrating their utility in forming heterocyclic structures. mdpi.com

Future research could investigate:

Cycloaddition Reactions: Exploring the participation of the vinylcyclopropane (B126155) moiety in various cycloaddition reactions to construct complex polycyclic systems.

Ring-Opening Reactions: Investigating transition-metal-catalyzed or acid-mediated ring-opening of the cyclopropane (B1198618) ring, which can serve as a three-carbon synthon for further synthetic elaboration.

Cross-Coupling Reactions: Utilizing the chloro-substituted benzene (B151609) ring for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular diversity, while examining the stability and participation of the vinylcyclopropane group under these conditions.

Advanced Spectroscopic Techniques for in situ Mechanistic Probing

No studies employing advanced spectroscopic techniques for the in situ mechanistic probing of reactions involving this compound have been reported. Such studies are crucial for understanding reaction pathways, identifying transient intermediates, and optimizing reaction conditions on a rational basis.

Future avenues for investigation include:

In situ NMR Spectroscopy: Utilizing Nuclear Magnetic Resonance (NMR) spectroscopy under actual reaction conditions to monitor the formation of intermediates and products in real-time. This can provide invaluable data on reaction kinetics and mechanism.

In situ IR/Raman Spectroscopy: Applying infrared or Raman spectroscopy to track changes in functional groups during a reaction, offering insights into bond formation and cleavage events.

Mass Spectrometry: Employing techniques like React-IR coupled with mass spectrometry to identify and characterize short-lived intermediates, providing a more complete picture of the reaction mechanism.